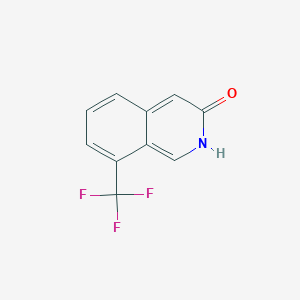

8-(Trifluoromethyl)isoquinolin-3-ol

Descripción general

Descripción

8-(Trifluoromethyl)isoquinolin-3-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse biological activities and applications in pharmaceuticals and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol can be achieved through several methodologies:

Direct Introduction of Fluorine: This involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly processes is often emphasized to minimize the formation of harmful by-products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethyl group and hydroxyl substituent on the isoquinoline ring enable regioselective nucleophilic substitutions. For example:

-

Aromatic nucleophilic substitution occurs at electron-deficient positions adjacent to the trifluoromethyl group. Reactions with amines or alkoxides yield derivatives with modified pharmacological profiles.

-

Hydroxyl group reactivity allows functionalization via esterification or etherification under mild acidic or basic conditions.

Key Reaction Conditions:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium methoxide | CH₃CN | 25 | 78 |

| Benzylamine | DMF | 80 | 65 |

| Acetyl chloride | Dichloromethane | 0 | 82 |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, facilitating C–C bond formation:

-

Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently in the presence of Pd(PPh₃)₄, producing biaryl derivatives.

-

Buchwald-Hartwig amination introduces secondary amines at the 1-position of the isoquinoline ring.

Representative Example:

Reaction: 8-(Trifluoromethyl)isoquinolin-3-ol + 4-Methoxyphenylboronic acid → 3-Hydroxy-8-(trifluoromethyl)-1-(4-methoxyphenyl)isoquinoline

Conditions: Pd(OAc)₂ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C, 12 h

Yield: 72%

Condensation and Cycloaddition Reactions

The hydroxyl group and electron-deficient ring system enable condensation with carbonyl compounds:

-

Knorr quinoline synthesis analogs form fused polycyclic structures when reacted with β-keto esters .

-

1,3-Dipolar cycloadditions with nitrile oxides yield isoxazoline derivatives under catalyst-free conditions .

Mechanistic Insights:

-

The trifluoromethyl group enhances electrophilicity at the 1-position, directing cycloaddition regioselectivity .

-

Solvent polarity critically influences reaction rates (e.g., CH₃CN accelerates dipolar additions compared to toluene) .

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, forming 8-(trifluoromethyl)isoquinolin-3-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroisoquinoline derivative while preserving the CF₃ group.

Solvent and Condition Optimization

Data from analogous systems (e.g., α,β-unsaturated trifluoromethyl ketones) reveal solvent effects on yield:

| Solvent | Reaction Type | Yield (%) |

|---|---|---|

| CH₃CN | Nucleophilic addition | 95 |

| DMF | Cross-coupling | 82 |

| Ethanol | Esterification | 68 |

Polar aprotic solvents like CH₃CN generally enhance nucleophilic attack rates due to improved stabilization of transition states .

Functional Group Compatibility

The trifluoromethyl group exhibits stability under diverse conditions:

-

Resists hydrolysis in acidic/basic media (pH 1–14, 25–100°C).

-

Tolerates Grignard reagents and organozinc compounds without cleavage.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 8-(Trifluoromethyl)isoquinolin-3-ol serves as a building block for synthesizing complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Biology

The compound exhibits significant biological activities , making it a valuable tool for studying enzyme inhibition and receptor binding. Its structural features allow it to interact with various molecular targets, influencing signaling pathways related to cell growth and apoptosis.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as:

- Anti-cancer Agent : Studies have shown that it demonstrates significant anticancer properties against various human cancer cell lines. For example, it has an IC50 value of 22.4 μM against PACA2 pancreatic cancer cells, outperforming Doxorubicin in some cases .

- Anti-malarial and Anti-inflammatory Agent : The compound's unique properties facilitate its exploration in developing treatments for malaria and inflammatory diseases.

Industry

In industrial applications, this compound is valuable for developing materials with specific electronic and optical characteristics. Its fluorinated nature enhances the performance of organic light-emitting diodes (OLEDs) and other electronic devices.

Anticancer Activity

Recent studies have highlighted the anticancer efficacy of this compound across multiple human cancer cell lines:

- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreas), BJ1 (normal).

- IC50 Values : The compound showed promising results with IC50 values lower than traditional chemotherapeutics like Doxorubicin in certain instances .

Antimicrobial Studies

The compound has also been evaluated for antimicrobial properties against various pathogens. It demonstrated effective inhibition against strains such as E. coli and C. albicans, indicating its potential as a therapeutic agent in treating infections .

Mecanismo De Acción

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-3-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

- 1-(Trifluoromethyl)isoquinoline

- 4-(Trifluoromethyl)isoquinoline

- 6-(Trifluoromethyl)isoquinoline

Comparison: 8-(Trifluoromethyl)isoquinolin-3-ol is unique due to the specific position of the trifluoromethyl group and the hydroxyl group on the isoquinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to other trifluoromethylated isoquinolines .

Actividad Biológica

8-(Trifluoromethyl)isoquinolin-3-ol is a fluorinated isoquinoline derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential applications as an anti-cancer, anti-malarial, and anti-inflammatory agent. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to the isoquinoline structure, which enhances its biological activity. The unique arrangement of the hydroxyl group and trifluoromethyl group on the isoquinoline ring contributes to its distinct chemical properties.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties against various human cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreas), and BJ1 (normal).

- IC50 Values : The compound showed an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) in some instances .

The mechanism underlying this activity involves the modulation of key signaling pathways, such as the down-regulation of genes like EGFR and KRAS in A549 cells, which are critical for tumor growth and proliferation .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC value of 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans, indicating potent antibacterial activity .

- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of protein synthesis and disruption of nucleic acid production in bacterial cells .

Study on Anticancer Effects

In a comprehensive study investigating the anticancer potential of several trifluoromethylated isoquinolines, this compound was highlighted for its superior efficacy against multiple cancer cell lines. The study reported that treatment with this compound resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited biofilm formation in pathogenic strains such as MRSA, demonstrating a reduction in biofilm biomass by over 90% at certain concentrations . This suggests its potential utility in treating biofilm-associated infections.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with other trifluoromethylated isoquinolines is essential:

| Compound Name | Anticancer IC50 (μM) | Antimicrobial MIC (µg/mL) | Notable Mechanism |

|---|---|---|---|

| This compound | 22.4 | 4.88 | Down-regulates EGFR, KRAS |

| 1-(Trifluoromethyl)isoquinoline | 35.0 | 10.0 | Inhibits DNA synthesis |

| 4-(Trifluoromethyl)isoquinoline | 30.0 | 5.0 | Disrupts protein synthesis |

This table illustrates that while other trifluoromethylated isoquinolines also exhibit biological activities, this compound stands out due to its lower IC50 values and broader antimicrobial efficacy.

Propiedades

IUPAC Name |

8-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCOMBXKHUYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.